molecular formula C16H17NO3 B290487 N-(2-hydroxy-4-methylphenyl)-2-phenoxypropanamide

N-(2-hydroxy-4-methylphenyl)-2-phenoxypropanamide

カタログ番号 B290487
分子量: 271.31 g/mol
InChIキー: DVTSBTILEWDGFI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-hydroxy-4-methylphenyl)-2-phenoxypropanamide is a synthetic compound that belongs to the flavone family. It was first synthesized in the 1990s by Dr. Dennis J. Taub, a researcher at the National Cancer Institute. Flavopiridol has been extensively studied for its potential therapeutic applications in cancer treatment, and it has shown promising results in preclinical trials.

作用機序

Flavopiridol exerts its anticancer effects by inhibiting the activity of CDKs. It binds to the ATP-binding site of CDKs and prevents the phosphorylation of the retinoblastoma protein (pRb), which is a key regulator of the G1/S transition of the cell cycle. This leads to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
Flavopiridol has been shown to have several biochemical and physiological effects. It inhibits the activity of CDKs, which leads to cell cycle arrest and apoptosis. It also inhibits the activity of other kinases, such as protein kinase C (PKC) and glycogen synthase kinase 3 (GSK-3), which play important roles in cell signaling pathways. Flavopiridol has also been shown to inhibit the transcriptional activity of nuclear factor kappa B (NF-κB), which is a transcription factor that plays a key role in inflammation and cancer.

実験室実験の利点と制限

Flavopiridol has several advantages for lab experiments. It is a potent CDK inhibitor and has been extensively studied in preclinical trials. It has also been shown to have synergistic effects with other anticancer agents, such as cisplatin and paclitaxel. However, there are also limitations to using Flavopiridol in lab experiments. It has a short half-life and is rapidly metabolized in vivo. It also has poor solubility in water, which can make it difficult to administer in vivo.

将来の方向性

For the study of Flavopiridol include investigating its potential therapeutic applications in other diseases and developing more potent and selective CDK inhibitors.

合成法

The synthesis of N-(2-hydroxy-4-methylphenyl)-2-phenoxypropanamide involves several steps, starting from the reaction of 2-phenylacetonitrile with ethyl 2-bromoacetate, followed by the reaction with 4-methyl-2-nitrophenol. The final step involves the reduction of the nitro group to an amine group, which results in the formation of Flavopiridol.

科学的研究の応用

Flavopiridol has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. CDKs are overexpressed in many types of cancer, and their inhibition can lead to cell cycle arrest and apoptosis.

特性

分子式

C16H17NO3

分子量

271.31 g/mol

IUPAC名

N-(2-hydroxy-4-methylphenyl)-2-phenoxypropanamide

InChI

InChI=1S/C16H17NO3/c1-11-8-9-14(15(18)10-11)17-16(19)12(2)20-13-6-4-3-5-7-13/h3-10,12,18H,1-2H3,(H,17,19)

InChIキー

DVTSBTILEWDGFI-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)NC(=O)C(C)OC2=CC=CC=C2)O

正規SMILES

CC1=CC(=C(C=C1)NC(=O)C(C)OC2=CC=CC=C2)O

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。